Product packaging for Imidazo[1,5-c]pyrimidine(Cat. No.:CAS No. 274-48-6)

Imidazo[1,5-c]pyrimidine

Cat. No.: B12980393
CAS No.: 274-48-6
M. Wt: 119.12 g/mol
InChI Key: AGYYYBIAZFILKT-UHFFFAOYSA-N
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Description

Imidazo[1,5-c]pyrimidine is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This fused bicyclic system serves as a key intermediate in the synthesis of more complex molecules for probing biological systems. Although research on this specific isomer is emerging, studies on closely related analogs highlight its potential value. This compound derivatives are explored as novel scaffolds for the synthesis of histidine analogues and have shown promise as inhibitors of bacterial enzymes such as Brucella suis histidinol dehydrogenase . Furthermore, related imidazo-pyrimidine and imidazo-pyrazine cores have been identified in pharmaceutical research as selective negative modulators of central nervous system targets, including AMPA receptors associated with the regulatory protein γ-8, which are relevant for investigating potential anticonvulsant therapies . The compound's structural features, including its planarity and ability to participate in hydrogen bonding, make it a versatile building block for developing protein-protein interaction inhibitors and enzyme inhibitors. Researchers utilize this heterocycle in multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, to create diverse chemical libraries for high-throughput screening . When working with this compound, researchers should be aware of potential regiochemical complexities, such as the possibility of Dimroth rearrangement under certain conditions, which can affect structural assignment . This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3 B12980393 Imidazo[1,5-c]pyrimidine CAS No. 274-48-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

274-48-6

Molecular Formula

C6H5N3

Molecular Weight

119.12 g/mol

IUPAC Name

imidazo[1,5-c]pyrimidine

InChI

InChI=1S/C6H5N3/c1-2-7-4-9-5-8-3-6(1)9/h1-5H

InChI Key

AGYYYBIAZFILKT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN2C1=CN=C2

Origin of Product

United States

Synthetic Methodologies and Strategies for Imidazo 1,5 C Pyrimidine and Its Derivatives

Established Synthetic Routes to Imidazo[1,5-c]pyrimidine Cores

Established methods for the synthesis of the this compound core often rely on cyclization reactions of appropriately substituted pyrimidine (B1678525) precursors. These routes provide reliable access to the fundamental heterocyclic system.

One-Pot Syntheses

One-pot syntheses offer an efficient approach to the this compound core by combining multiple reaction steps in a single reaction vessel, which minimizes purification of intermediates and reduces waste.

A convenient one-pot method for synthesizing 1-aryl-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidines has been developed. semanticscholar.org This procedure involves the reaction of 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) with various benzyl (B1604629) isocyanides. semanticscholar.orgresearchgate.net The reaction is initiated by treating the benzyl isocyanide with sodium hydride in dimethylformamide (DMF) at 0°C to generate a benzyl anion. semanticscholar.org This anion then reacts with DCSMP to afford the desired this compound derivatives in moderate yields. semanticscholar.orgresearchgate.net

This method is attractive due to the ready availability of the starting materials, mild reaction conditions, and straightforward experimental procedure. semanticscholar.org While the yields are moderate, the convenience of the one-pot nature of the synthesis makes it a valuable tool for accessing this class of compounds. semanticscholar.org The use of different substituted benzyl isocyanides allows for the generation of a library of 1-aryl-substituted imidazo[1,5-c]pyrimidines. semanticscholar.org

Table 1: Examples of 1-Aryl-7-chloro-5-(methylsulfanyl)imidazo[1,5-c]pyrimidines Synthesized via One-Pot Reaction semanticscholar.org

EntryBenzyl Isocyanide DerivativeProductYield (%)
1Phenyl7-Chloro-5-(methylsulfanyl)-1-phenylthis compound58
24-Methylphenyl7-Chloro-1-(4-methylphenyl)-5-(methylsulfanyl)this compound55
32-Chlorophenyl7-Chloro-1-(2-chlorophenyl)-5-(methylsulfanyl)this compound48
43-Chlorophenyl7-Chloro-1-(3-chlorophenyl)-5-(methylsulfanyl)this compound52

Multicomponent Reaction Approaches for Fused Systems

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. rsc.org These reactions are highly efficient and atom-economical. For the synthesis of fused this compound systems, MCRs provide a convergent and diversity-oriented approach.

One notable example is the Groebke–Blackburn–Bienaymé reaction (GBBR), which is used to synthesize fused imidazoles. rsc.org This reaction typically involves an amidine-containing heterocycle, an aldehyde, and an isocyanide. rsc.org By employing this strategy, a variety of fused heterocyclic compounds can be accessed. For instance, the synthesis of pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones has been achieved through a one-pot, three-component reaction of an aminopyrazole, isatin, and an isocyanide. rsc.org This reaction proceeds through a sequence of cycloaddition, retro-ene reaction, ring-opening, and intramolecular nucleophilic attack to form the final fused product. rsc.org

Novel and Efficient Synthetic Protocols

Recent research has focused on developing more efficient and versatile synthetic methods for imidazo[1,5-c]pyrimidines and related fused systems, including the use of catalytic strategies and novel reaction pathways.

Catalytic Strategies (e.g., Palladium-Catalyzed Cyclizations)

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. In the context of this compound synthesis, palladium catalysis has been employed for intramolecular cross-dehydrogenative coupling (CDC) reactions to construct the fused ring system. acs.org For the related imidazo[1,2-a]pyrimidine (B1208166) scaffold, a tandem reaction of amine and aldehyde derivatives under palladium catalysis, using air as the oxidant, has been reported. acs.org

Furthermore, copper-catalyzed C-N coupling and cyclization reactions have been utilized to synthesize benzo beilstein-journals.orgimidazo[1,2-c]pyrimidin-1-amines. nih.gov This method involves the reaction of 2-(2-bromovinyl)benzimidazoles with cyanamide (B42294) under microwave irradiation in the presence of a copper(I) iodide catalyst. nih.gov

Ritter-Type Reaction Applications for Related Scaffolds

The Ritter reaction, which typically involves the reaction of a nitrile with a carbocation source, has been adapted for the synthesis of related nitrogen-containing heterocyclic scaffolds. A modified Ritter-type reaction has been developed for the synthesis of imidazo[1,2-a]pyrimidine-2-carboxylates. This protocol uses a bismuth triflate and p-toluenesulfonic acid catalyst system to react 2-aminopyrimidine (B69317) with methyl propiolate and acetonitrile (B52724) under microwave irradiation.

More recently, a novel approach for the synthesis of imidazo[1,5-a]pyridine (B1214698) analogs, a structurally related system, has been developed using an intermolecular Ritter-type reaction between pyridinylmethanol and nitrile derivatives, catalyzed by bismuth(III) trifluoromethanesulfonate (B1224126) and p-toluenesulfonic acid. acs.org This strategy demonstrates the potential for applying Ritter-type reactions to the synthesis of diverse imidazo-fused heterocycles.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating methods. While specific literature exclusively detailing microwave-assisted synthesis for the this compound core is nascent, extensive research on the related Imidazo[1,2-a]pyrimidine isomer provides a strong precedent for its application and benefits. nih.govrsc.orgnih.gov

The primary advantages of microwave irradiation stem from its mechanism of direct and efficient heating of the reaction mixture, which can lead to rapid temperature increases and overcome high activation energy barriers. nih.gov For instance, in the synthesis of related Imidazo[1,2-a]pyrimidine derivatives, the application of microwave energy has been shown to reduce reaction times from several hours (6-36 hours) under conventional heating to just 40-120 minutes. nih.gov This acceleration is a common feature in microwave-assisted heterocyclic synthesis.

The synthesis of various fused pyrimidine systems benefits from microwave assistance, often in one-pot, multi-component reactions which are prized for their efficiency. nih.govbohrium.com For example, a one-pot method for synthesizing pyrazolo[4,3-e] semanticscholar.orgresearchgate.netresearcher.lifetriazolo[1,5-c]pyrimidines was successfully developed using microwave irradiation. bohrium.com This suggests that similar complex cyclizations to form the this compound ring system could be significantly enhanced. Researchers have successfully synthesized various fused heterocyclic compounds, including pyrimido[1,2-a]quinolines, through microwave-assisted, three-component domino reactions, highlighting the technology's capacity to form multiple new bonds in a single, efficient step. acs.org

The following table illustrates a typical comparison between conventional and microwave-assisted synthesis for a generic imidazopyrimidine synthesis, based on data from related scaffolds. nih.gov

ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction Time6 - 36 hours40 - 120 minutes nih.gov
YieldModerateModerate to Good (46-80%) nih.gov
Energy InputConductive Heating (Less Efficient)Dielectric Heating (Direct & Efficient)
ProcessStepwise, often with isolation of intermediatesAmenable to one-pot, multi-component reactions nih.govacs.org

Green Chemistry Principles in Imidazopyrimidine Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of imidazopyrimidines is increasingly incorporating these principles to enhance sustainability. sioc-journal.cnmdpi.com Key strategies include the use of environmentally benign solvents, development of one-pot multicomponent reactions, and the application of energy-efficient technologies like microwave irradiation.

One of the core tenets of green chemistry is the use of safer solvents. In the synthesis of imidazopyrimidine derivatives, researchers have successfully employed greener solvents like ethanol (B145695) and water, moving away from more hazardous traditional organic solvents. nih.govresearchgate.net For example, the synthesis of novel benzo researcher.lifenih.govthiazolo[3,2-a]pyrimidine analogues was achieved in ethanol at room temperature. researchgate.net The use of basic alumina (B75360) (Al2O3) as a non-toxic, sustainable catalyst in solvent-free conditions for the synthesis of Imidazo[1,2-a]pyrimidines further underscores this trend. nih.gov

Multicomponent reactions (MCRs) are another cornerstone of green synthesis, as they combine multiple reactants in a single step to form a complex product, thereby reducing waste, saving time, and increasing atom economy. sioc-journal.cn Many modern syntheses of fused pyrimidines utilize one-pot MCRs. nih.govresearchgate.netasianpubs.org This approach avoids the lengthy separation and purification of intermediates, aligning with green chemistry goals.

The combination of microwave assistance with green solvents and MCRs creates a highly efficient and environmentally friendly synthetic protocol. nih.gov This synergy provides a green pathway for producing imidazopyrimidine derivatives by minimizing reaction time, energy consumption, and the use of volatile organic compounds. nih.govsioc-journal.cn

Retrosynthetic Analysis for Imidazopyrimidine Architectures

Retrosynthesis is a problem-solving technique for designing organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. scitepress.org This approach is crucial for planning logical and efficient routes to complex heterocyclic structures like this compound.

The retrosynthetic analysis of the this compound core typically involves strategic disconnections of C-N and C-C bonds that form the fused ring system. A common and logical approach is to disconnect the imidazole (B134444) ring from the pyrimidine core.

Disconnection Strategy 1: Imidazole Ring Annulation

A primary disconnection can be made across the N1-C7a and C3-N2 bonds. This breaks the molecule down into a pyrimidine-based synthon and an isocyanide-based synthon.

Target Molecule: 1-Aryl-7-chloro-5-(methylsulfanyl)this compound

Retrosynthetic Disconnection:

Synthons:

A pyrimidine electrophile (at C4 and C6).

A nucleophilic carbanion derived from a benzyl isocyanide.

Synthetic Equivalents:

The pyrimidine synthon equivalent is a readily available dichloropyrimidine derivative, such as 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) . semanticscholar.orgresearchgate.net

The isocyanide synthon equivalent is a benzyl isocyanide , which can be deprotonated with a base like sodium hydride to form the required nucleophile. semanticscholar.org

This retrosynthetic pathway leads to a one-pot synthesis where the benzyl anion, generated in situ, attacks the dichloropyrimidine, followed by an intramolecular cyclization to form the fused imidazole ring. semanticscholar.orgresearchgate.net

Disconnection Strategy 2: Cyclization from a Substituted Pyrimidine

Another strategy involves disconnecting the C3-N2 bond, envisioning an intramolecular cyclization. This approach starts with a pyrimidine ring already bearing a side chain that will form the imidazole portion.

Target Molecule: Oxo-imidazo[1,5-c]pyrimidine derivatives

Retrosynthetic Disconnection: Disconnection of the C3-N2 bond reveals a precursor like 6-(acylaminomethyl)uracil.

Synthon: An N-acyl aminomethyl pyrimidine.

Synthetic Equivalent: This can be achieved by the acylation of 6-(aminomethyl)uracil , followed by treatment with a dehydrating agent like phosphoryl chloride to induce cyclization. semanticscholar.org This method is a classical approach to constructing the this compound skeleton.

The choice of a retrosynthetic route is heavily influenced by the availability of starting materials and the potential for diversification.

The first strategy, utilizing 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) , is advantageous due to the commercial availability and reactivity of DCSMP. semanticscholar.orgresearchgate.net This route offers significant diversification, as a wide variety of substituted benzyl isocyanides can be used to generate a library of 1-aryl-substituted Imidazo[1,5-c]pyrimidines. semanticscholar.org The resulting chloro-substituents on the pyrimidine ring can be further functionalized, offering additional points for modification.

The second strategy, starting from 6-(aminomethyl)uracil , relies on a different set of readily accessible precursors. semanticscholar.org Route diversification here can be achieved by varying the acylating agent used, which ultimately defines the substituent at the C1 position of the final heterocyclic system. nih.gov This pathway has been particularly useful for creating oxo- and thioxo-imidazo[1,5-c]pyrimidines. nih.gov

Both strategies demonstrate how retrosynthetic analysis not only provides a logical path to the target scaffold but also opens up avenues for creating diverse libraries of derivatives by simply altering one of the key starting materials.

Structure Activity Relationship Sar Studies of Imidazopyrimidine Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of imidazopyrimidine derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core and its appended functionalities. SAR studies aim to identify which chemical groups at specific locations enhance or diminish the desired pharmacological effect.

Research into imidazo[1,2-c]pyrimidine (B1242154) derivatives as inhibitors of Spleen tyrosine kinase (Syk) and Zeta-associated protein kinase of 70kDa (ZAP-70), which are crucial in B- and T-cell activation, has provided significant insights into these relationships. nih.gov For instance, in a series of imidazo[1,2-c]pyrimidine-based Syk inhibitors, modifications at the 5- and 7-positions of the core structure, as well as on a pendant phenyl ring, have been shown to dramatically alter inhibitory potency.

Similarly, in the development of pyrazolo[1,5-c]pyrimidine (B12974108) derivatives as selective negative modulators for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor associated with transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8), SAR exploration was key to achieving high potency. nih.gov Starting from an initial hit, systematic modifications of substituents on the pyrazolo[1,5-c]pyrimidine scaffold led to compounds with subnanomolar activity. nih.gov

The following interactive table summarizes key SAR findings for imidazo[1,2-c]pyrimidine derivatives as Syk inhibitors, illustrating the impact of various substituents on their biological activity.

Compound IDCore StructureR1 (Position 5)R2 (Position 7)R3 (Phenyl Ring)Syk IC50 (nM)ZAP-70 IC50 (nM)
9a Imidazo[1,2-c]pyrimidine-NH24-fluorophenylamino-130>1000
9f Imidazo[1,2-c]pyrimidine3-aminopyrrolidin-1-yl4-fluorophenylamino-2.91.6
9g Imidazo[1,2-c]pyrimidine(R)-3-aminopyrrolidin-1-yl4-fluorophenylamino-2.51.5
9h Imidazo[1,2-c]pyrimidine(S)-3-aminopyrrolidin-1-yl4-fluorophenylamino-2512
11a Imidazo[1,2-c]pyrimidine3-aminopyrrolidin-1-yl4-chlorophenylamino-3.32.4
11b Imidazo[1,2-c]pyrimidine3-aminopyrrolidin-1-yl4-bromophenylamino-4.33.3
12a Imidazo[1,2-c]pyrimidine3-aminopyrrolidin-1-yl4-fluoro-2-methylphenylamino-1.91.3

Data sourced from Hirabayashi et al. (2008). nih.gov

These findings underscore the critical role of specific substitutions. For example, the introduction of a 3-aminopyrrolidin-1-yl group at the 5-position (as in compound 9f ) significantly enhances potency against both Syk and ZAP-70 compared to a simple amino group (compound 9a ). nih.gov Furthermore, the stereochemistry of this substituent is crucial, with the (R)-enantiomer (9g ) being more active than the (S)-enantiomer (9h ). nih.gov Modifications to the phenylamino (B1219803) group at the 7-position also modulate activity, with a 4-fluoro-2-methylphenylamino substituent (12a ) providing a slight improvement in potency over a 4-fluorophenylamino group (9f ). nih.gov

Conformational Analysis and Pharmacophore Modeling in SAR Optimization

To understand the three-dimensional basis of the observed SAR, conformational analysis and pharmacophore modeling are indispensable computational tools. Conformational analysis explores the energetically favorable spatial arrangements of a molecule, which dictates how it can interact with a biological target. Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to its target receptor. mdpi.commdpi.com

In the context of imidazopyrimidine derivatives, these techniques allow researchers to build a model of the "ideal" ligand. By superimposing the 3D structures of active compounds, common features that are likely responsible for their biological activity can be identified. This pharmacophore model can then be used to virtually screen large libraries of compounds to find new potential hits or to guide the modification of existing leads to better fit the model, thereby enhancing their potency and selectivity. semanticscholar.org

For instance, in the development of kinase inhibitors, molecular docking studies—a form of conformational analysis—are used to predict how a compound will bind within the ATP-binding pocket of the kinase. nih.gov These studies can reveal key hydrogen bonds and hydrophobic interactions between the imidazopyrimidine scaffold and the amino acid residues of the target protein. Understanding these interactions at an atomic level is crucial for optimizing the SAR.

Rational Design of Imidazopyrimidine Analogs for Enhanced Efficacy and Selectivity

Rational drug design utilizes the insights gained from SAR, conformational analysis, and pharmacophore modeling to create novel compounds with improved therapeutic properties. This approach is a departure from the traditional method of screening large numbers of compounds at random.

A compelling example of rational design is the development of pyrazolo[1,5-c]pyrimidine-based AMPAR modulators. nih.gov The process began with the identification of an imidazo[1,2-a]pyrazine (B1224502) as a high-throughput screening hit. While this initial compound showed good potency, it suffered from poor pharmacokinetic properties, specifically high in vivo clearance. nih.gov To address this, a rational design strategy involving "scaffold hopping" was employed. The imidazo[1,2-a]pyrazine core was replaced with an isosteric pyrazolo[1,5-c]pyrimidine scaffold. nih.gov This change was intended to maintain the key binding interactions while altering the metabolic profile of the molecule.

The subsequent optimization of this new scaffold involved a series of rational modifications based on SAR data. This led to the development of compound 26 (JNJ-61432059) , which not only had subnanomolar potency but also demonstrated improved microsomal stability and reduced efflux liability. nih.gov This compound exhibited robust in vivo efficacy in preclinical models of epilepsy, validating the rational design approach. nih.gov

This process highlights the power of rational design to overcome challenges in drug development, such as poor pharmacokinetics, and to systematically refine a chemical series to produce a lead candidate with a desirable balance of potency, selectivity, and drug-like properties.

Mechanistic Investigations of Pharmacological Actions of Imidazopyrimidine Derivatives

Protein Kinase Inhibition Pathways

Imidazopyrimidine derivatives have emerged as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes. Their ability to interfere with these signaling cascades forms the basis of their therapeutic potential in various diseases.

Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70) are critical non-receptor tyrosine kinases involved in the activation of B-cells and T-cells, respectively. nih.gov As such, they represent key targets for the treatment of allergic and autoimmune disorders. Research has led to the development of imidazo[1,2-c]pyrimidine (B1242154) derivatives that potently inhibit these Syk family kinases. nih.gov

One notable compound, 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride, also known as BAY 61-3606, has been identified as a potent and selective inhibitor of Syk kinase with a Ki of 7.5 nM. nih.gov In vitro studies have shown that this compound inhibits not only degranulation but also the synthesis of lipid mediators and cytokines in mast cells, with IC50 values ranging between 5 and 46 nM. nih.gov Further investigations into a series of imidazo[1,2-c]pyrimidine derivatives demonstrated strong inhibitory activities against both Syk and ZAP-70 kinases in vitro. nih.gov The oral administration of one such derivative, compound 9f, resulted in the in vivo suppression of passive cutaneous anaphylaxis and Concanavalin A-induced IL-2 production in a mouse model, highlighting its potential as an orally effective therapeutic agent. nih.gov

Table 1: Inhibitory Activity of Imidazo[1,2-c]pyrimidine Derivatives against Syk Family Kinases
CompoundSyk Inhibition (IC50, nM)ZAP-70 Inhibition (IC50, nM)Reference
BAY 61-36067.5 (Ki)Not Reported nih.gov
Compound 9fPotent (specific value not detailed in abstract)Potent (specific value not detailed in abstract) nih.gov

The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. ijmphs.com Dysregulation of this pathway is a hallmark of many diseases, including cancer and inflammatory conditions. ijmphs.comnih.gov A novel series of imidazopyrimidines has been discovered to be potent inhibitors of p38 MAP kinase, a key enzyme implicated in the release of pro-inflammatory cytokines such as TNF-alpha and IL-1 beta. nih.gov The inhibition of p38 MAP kinase by these compounds leads to the suppression of TNF-alpha production in vivo, suggesting their therapeutic utility in inflammatory diseases like rheumatoid arthritis. nih.gov The structure-activity relationship of these compounds has been explored, leading to the identification of trisubstituted imidazole (B134444) derivatives with potent p38α MAP kinase inhibitory activity, with IC50 values in the nanomolar range. ijmphs.com

Table 2: p38α MAP Kinase Inhibitory Activity of Trisubstituted Imidazole Derivatives
Compoundp38α MAP Kinase Inhibition (IC50, nM)Reference
Compound 1227.6 ijmphs.com
Compound 1328 ijmphs.com
Compound 1431 ijmphs.com

Aurora-A and Kinesin Spindle Protein (KSP), also known as Eg5, are key proteins that regulate mitosis and have emerged as important targets for cancer therapy. mdpi.comtandfonline.com Inhibition of KSP leads to the formation of monopolar spindles, mitotic arrest, and subsequent cell death in dividing cells. mdpi.comtandfonline.com While direct evidence linking Imidazo[1,5-c]pyrimidine specifically to Aurora-A and KSP inhibition is still emerging, the broader class of pyrimidine-containing compounds has been investigated for such activities. The development of small molecule inhibitors targeting these mitotic proteins is an active area of research aimed at overcoming the limitations of traditional anti-mitotic agents. nih.govnih.gov

Receptor-Ligand Interaction Studies

The pharmacological profile of imidazopyrimidine derivatives is further defined by their interactions with various receptor systems in the central nervous system.

Ionotropic glutamate (B1630785) receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype, are fundamental to fast synaptic transmission in the central nervous system. nih.gov The function of AMPA receptors (AMPARs) is modulated by transmembrane AMPAR regulatory proteins (TARPs), with TARP γ-8 being predominantly expressed in the hippocampus. nih.govnih.gov A significant breakthrough in this area was the discovery of pyrazolo[1,5-c]pyrimidines as selective negative modulators of AMPARs associated with TARP γ-8. nih.gov An isosteric pyrazolopyrimidine scaffold was developed to improve upon the properties of an initial imidazopyrazine hit. nih.gov One such compound, JNJ-61432059, demonstrated time- and dose-dependent receptor occupancy in the mouse hippocampus following oral administration, leading to significant seizure protection in preclinical models. nih.gov Cryo-electron microscopy studies have provided detailed structural insights into how these ligands bind to the GluA1/2-γ8 receptor complex. nih.govresearchgate.net These studies revealed a lipid-exposed and water-accessible binding pocket and showed that ligand binding triggers a reorganization of the AMPAR-TARP interface, which contributes to the modulatory effect. nih.govdntb.gov.ua

Table 3: Activity of Pyrazolo[1,5-c]pyrimidine (B12974108) Derivatives as AMPAR/TARP γ-8 Modulators
CompoundActivityKey FindingsReference
JNJ-61432059Selective negative modulatorDemonstrated in vivo receptor occupancy and anticonvulsant effects. nih.gov

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, acting through GABA receptors to counterbalance neuronal excitation. researchgate.netyoutube.com The GABA-A receptor, a ligand-gated chloride ion channel, is a well-established target for drugs that treat anxiety and sleep disorders. researchgate.netyoutube.com Imidazo[1,2-a]pyrimidines have been identified as ligands for the benzodiazepine (B76468) binding site on the GABA-A receptor. researchgate.netnih.gov Notably, these compounds can exhibit functional selectivity for the α3 subtype over the α1 subtype, which is a desirable characteristic for developing anxiolytics with a reduced sedative effect. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize this functional selectivity. nih.gov Further research has led to the development of imidazo[1,2-a]pyrimidines that are not only functionally selective but also orally bioavailable GABA-A α2/α3 binding site agonists, showing anxiolytic effects in animal models with minimal sedation. nih.gov

Antineoplastic Mechanisms

Derivatives of the this compound scaffold have emerged as a significant class of compounds in oncological research, primarily through their potent inhibition of the Polycomb Repressive Complex 2 (PRC2). google.comgoogle.com The PRC2 complex, particularly its subunits EZH2 and EED, is overexpressed in many cancers and plays a crucial role in the epigenetic regulation of gene transcription that supports tumor growth. google.comgoogle.com By targeting the Embryonic Ectoderm Development (EED) subunit, this compound derivatives can allosterically inhibit the methyltransferase activity of PRC2, representing a promising therapeutic strategy. nih.govnih.gov

Cell Line Specificity and Antiproliferative Effects

Research has demonstrated that this compound-based compounds are exceptionally potent inhibitors of cell growth, particularly in cancer cell lines harboring EZH2 mutations. These derivatives have shown high specificity and efficacy in various lymphoma cell lines.

One of the most potent compounds discovered is EEDi-5285, which exhibits remarkable antiproliferative effects with IC50 values of 0.5 nM in the KARPAS422 lymphoma cell line and 20 pM in the Pfeiffer lymphoma cell line. researchgate.netresearchgate.net Another advanced compound, EEDi-5273, also shows exceptional potency, inhibiting KARPAS422 cell growth with an IC50 value of 1.2 nM. nih.gov The development of these inhibitors often involves structure-based design to optimize their binding affinity to the EED protein. acs.org For instance, the introduction of electron-withdrawing groups on the this compound core can enhance the π-π stacking interactions within the EED binding pocket, significantly boosting potency. nih.govacs.org

A range of derivatives has been synthesized and tested, showing consistent single-digit nanomolar to picomolar IC50 values against EZH2-mutant lymphoma cells. nih.gov For example, a series of compounds with different N-substituted hydrophilic groups were developed as high-affinity EED inhibitors, and nearly all displayed single-digit nM IC50 values in KARPAS422 cell growth inhibition assays. nih.gov In contrast, some earlier derivatives showed only modest antiproliferative effects against other cell lines, such as the A431 human epidermoid carcinoma cell line. semanticscholar.org

Antiproliferative Activity of this compound Derivatives
CompoundCell LineCancer TypeIC50 ValueReference
EEDi-5285KARPAS422Lymphoma0.5 nM researchgate.netresearchgate.net
EEDi-5285PfeifferLymphoma20 pM researchgate.netresearchgate.net
EEDi-5273KARPAS422Lymphoma1.2 nM nih.gov
Compound 22KARPAS422Lymphoma0.7 nM nih.gov
Compound 29KARPAS422Lymphoma1.3 nM nih.gov
Compound 30KARPAS422Lymphoma2.0 nM nih.gov

Inhibition of Tumor Growth and Progression

Beyond in vitro antiproliferative effects, this compound derivatives have demonstrated significant in vivo efficacy in preclinical tumor models. Oral administration of lead compounds like EEDi-5273 and EEDi-5285 has been shown to achieve complete and persistent tumor regression in mouse xenograft models using KARPAS422 lymphoma cells, with no observable signs of toxicity. nih.govresearchgate.net

The mechanism underlying this potent antitumor activity involves the modulation of key cellular processes that drive tumor progression. Studies have shown that inhibition of the EED subunit by these compounds can lead to cell cycle arrest and the induction of apoptosis. google.comgoogle.com Specifically, treatment with this compound-based EED inhibitors has been observed to arrest the cell cycle in the G0/G1 phase. acs.org This disruption of the cell cycle prevents cancer cells from dividing and proliferating, thereby inhibiting tumor growth. Furthermore, these compounds are capable of inducing programmed cell death, or apoptosis, which contributes to the reduction in tumor mass. google.com

Mechanisms of Antimicrobial Action

The this compound scaffold has also been investigated for its antimicrobial properties. The primary mechanism explored in the literature is the inhibition of essential bacterial metabolic pathways that are absent in mammals, offering a potential for selective toxicity against pathogens.

Antifungal Properties

The L-histidine biosynthesis pathway is also found in fungi, making its constituent enzymes attractive targets for the development of novel antifungal agents. researchgate.net Since this compound derivatives have been established as inhibitors of histidinol dehydrogenase (HDH), an essential enzyme in this pathway, it is hypothesized that they may possess antifungal properties. researchgate.netethernet.edu.et Inhibition of amino acid biosynthesis pathways can lead to growth defects or reduced virulence in pathogenic fungi. researchgate.net However, while the targeting of the HDH enzyme suggests potential antifungal activity, direct experimental studies confirming the efficacy and spectrum of this compound compounds against fungal pathogens were not identified in the reviewed scientific literature.

Antiviral Activity against Viral Targets (e.g., SARS-CoV-2 Main Protease, hACE2, Spike Protein)

A review of the available scientific literature did not yield studies specifically investigating the antiviral activity of this compound derivatives. Consequently, there is no reported data on the efficacy or mechanistic action of this particular chemical scaffold against viral targets, including the SARS-CoV-2 main protease (Mpro), the human angiotensin-converting enzyme 2 (hACE2), or the viral spike protein.

Anti-inflammatory and Immunomodulatory Effects

No specific studies detailing the anti-inflammatory and immunomodulatory mechanisms of action for compounds containing the this compound core were identified. Research on the anti-inflammatory properties of the broader pyrimidine (B1678525) class often points to the inhibition of cyclooxygenase (COX) enzymes and the subsequent reduction in prostaglandin E2 (PGE2) production, as well as the modulation of inflammatory mediators like nitric oxide (NO) and various cytokines nih.gov. However, these general mechanisms have not been specifically investigated or confirmed for the this compound scaffold.

Additional Pharmacological Activities and Their Underlying Mechanisms

There is a lack of specific research in the provided results investigating the antiprotozoal and antimalarial efficacy and mechanisms of this compound derivatives. While other fused pyrimidine systems have been explored as potential antimalarial agents, no data is available to describe the specific activity or mechanism of the this compound isomer against protozoal or malarial parasites nih.govresearchgate.net.

No dedicated studies on the antitubercular activity or the underlying mechanisms of this compound derivatives were found. The scientific literature describes the antitubercular potential of other related heterocyclic compounds, such as imidazo[1,2-a]pyridines and different pyrimidine derivatives, which are noted to target various aspects of Mycobacterium tuberculosis survival and replication scilit.comnih.govnih.gov. However, these findings cannot be extrapolated to the this compound core without specific investigation.

The anxiolytic and hypnotic potential of this compound derivatives, and their mechanisms of action, are not documented in the available research. Studies on other classes of pyrimidine-based compounds have explored their effects on the central nervous system, often involving interactions with neurotransmitter systems like the GABAergic pathway to produce sedative and hypnotic effects alliedacademies.orgnih.gov. However, no such mechanistic investigations have been reported specifically for the this compound scaffold.

Table of Compounds Mentioned

Computational Chemistry and in Silico Approaches in Imidazopyrimidine Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing critical information about the binding affinity and interaction patterns. In the research of imidazopyrimidine derivatives, docking studies are instrumental in identifying key amino acid residues responsible for the ligand's biological activity.

Researchers typically obtain the three-dimensional crystal structures of target proteins from the Protein Data Bank (PDB). Docking simulations are then performed to place imidazopyrimidine derivatives into the active site of these proteins. The results are analyzed based on docking scores, which estimate the binding free energy, and the specific non-covalent interactions formed, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

For instance, studies on imidazo[1,2-a]pyrimidine (B1208166) derivatives have explored their potential as antimicrobial agents by docking them against microbial protein targets. nih.govmdpi.com In one such study, a derivative (compound 3k ) showed a strong binding affinity for Candida albicans's lanosterol 14-alpha demethylase (PDB ID: 3Q70) with a docking score of -5.040 kcal/mol, comparable to the native ligand. nih.gov Another compound (3j ) exhibited a binding energy of -4.958 kcal/mol within the active site of a protein from Micrococcus luteus (PDB ID: 3AQC). mdpi.com Similarly, the potential of an imidazo[1,2-a]pyrimidine-Schiff base derivative as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor has been investigated through molecular docking, elucidating its binding mode within the kinase domain. semanticscholar.orgnih.gov

These analyses provide a structural basis for the observed biological activities and guide the design of new compounds with improved binding characteristics.

Compound ClassTarget ProteinPDB IDExample CompoundDocking Score (kcal/mol)Key Interacting Residues
Imidazo[1,2-a]pyrimidineC. albicans 14-alpha demethylase3Q70Compound 3k-5.040Not specified
Imidazo[1,2-a]pyrimidineM. luteus target3AQCCompound 3j-4.958GLY104(A)
Imidazo[1,2-a]pyrimidine-Schiff baseVEGFR-2Not specified(E)-2-phenyl-N-(thiophen-2- ylmethylene)imidazo[1,2-a]pyrimidin-3-amineNot specifiedNot specified
Pyrazolo[1,5-a]pyrimidine (B1248293)Cyclin-dependent kinase 2 (CDK2)3tnwCompound 5aNot specifiedAla144, Val18, Gly11, Glu12, Thr14

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For imidazopyrimidine derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry and compute various electronic properties that govern their behavior. semanticscholar.orgnih.gov

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov FMO analysis helps in predicting how imidazopyrimidine derivatives will interact with biological macromolecules. semanticscholar.org

Compound ClassE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)
Imidazo[1,2-c]pyrimidine (B1242154) Azo-Dye (Compound 2)-6.359-2.1774.182
Imidazo[1,2-c]pyrimidine Azo-Dye (Compound 4c)-6.438-2.8973.541
Imidazo[1,2-c]pyrimidine Azo-Dye (Compound 4f)-6.404-2.8703.534
Imidazo[1,2-c]pyrimidine Azo-Dye (Compound 4h)-6.460-2.9823.478

Data derived from DFT calculations on Imidazo[1,2-c]pyrimidine derivatives. researchgate.net

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. semanticscholar.orgresearchgate.net MEP maps are color-coded to indicate different electrostatic potential values: red regions represent electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-poor areas (positive potential), which are favorable for nucleophilic attack. researchgate.net Green areas indicate neutral potential. semanticscholar.org For imidazopyrimidine derivatives, MEP analysis helps identify the most reactive sites for intermolecular interactions, such as hydrogen bonding with protein residues. nih.gov Studies have shown that the positive potential is often localized on the imidazopyrimidine moiety, suggesting it can act as a good electron donor. researchgate.net

Molecular Dynamics Simulations for Conformational and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. semanticscholar.org MD simulations are performed on the best-docked poses of imidazopyrimidine-protein complexes to validate their stability.

By simulating the movement of atoms and molecules over a specific period (e.g., tens to hundreds of nanoseconds), MD can reveal fluctuations in the ligand's position and the protein's structure. Key parameters such as the Root Mean Square Deviation (RMSD) are calculated to quantify the stability of the complex. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site, reinforcing the docking results. MD simulations have been used to confirm the stability of imidazo[4,5-c]pyridin-2-one derivatives in the active site of Src family kinases and to validate the binding of imidazo[1,2-a]pyrimidine derivatives to targets like VEGFR-2. nih.govtandfonline.com

In Silico Prediction of Biological Activity and ADMET Properties

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of lead compounds. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of imidazopyrimidine derivatives. nih.govrfppl.co.in Web-based servers and software like SwissADME and pkCSM allow for the rapid calculation of various physicochemical and pharmacokinetic parameters. nih.govrfppl.co.in

These predictions help to assess the "drug-likeness" of compounds, often based on criteria such as Lipinski's Rule of Five. rfppl.co.in Key predicted properties include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and various toxicity endpoints (e.g., mutagenicity, carcinogenicity). nih.govmdpi.com For example, studies on pyrazolo[1,5-a]pyrimidines and other related scaffolds have shown that these compounds generally exhibit good GI absorption and fall within the acceptable ranges defined by Lipinski's rules, making them promising candidates for oral administration. mdpi.comresearchgate.net This early-stage filtering helps to prioritize compounds with favorable ADMET profiles for further experimental testing, reducing the likelihood of late-stage failures. rfppl.co.in

PropertyDescriptionTypical Prediction for Imidazopyrimidines
Lipinski's Rule of FiveAssesses drug-likeness for oral bioavailability.Generally compliant nih.govrfppl.co.inmdpi.com
Gastrointestinal (GI) AbsorptionPredicts absorption from the gut into the bloodstream.High mdpi.com
Blood-Brain Barrier (BBB) PermeabilityPredicts the ability to cross into the central nervous system.Variable, depends on specific substituents
CYP InhibitionPredicts inhibition of key drug-metabolizing enzymes.Some derivatives may show inhibition of certain CYP isoforms mdpi.com
Ames MutagenicityPredicts the potential to cause DNA mutations.Often predicted as non-mutagenic mdpi.com
hERG InhibitionPredicts potential for cardiac toxicity.Variable, often low to medium risk mdpi.com

Future Directions and Therapeutic Potential of Imidazopyrimidine Chemistry

Development of Novel Therapeutic Agents based on Imidazopyrimidine Scaffolds

The inherent drug-like properties of the imidazo[1,5-c]pyrimidine core have spurred the development of a multitude of derivatives with diverse therapeutic applications. These compounds have shown promise in oncology, infectious diseases, and neurological disorders, among other areas.

One notable area of investigation is in the development of anticancer agents . Researchers have synthesized and evaluated various this compound derivatives for their cytotoxic activity against several cancer cell lines. nih.gov For instance, certain derivatives have been identified as potent inhibitors of key kinases involved in cancer progression, such as B-Raf kinase. nih.gov The adaptability of the scaffold allows for the design of targeted covalent inhibitors, a promising strategy in cancer therapy. rsc.org

In the realm of infectious diseases , this compound derivatives have demonstrated significant potential. Studies have reported their efficacy as antimicrobial agents , with some compounds exhibiting broad-spectrum activity against various bacterial and fungal strains. ekb.egresearchgate.net The mechanism of action for their antifungal properties is believed to involve the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. nih.gov Furthermore, this scaffold is being explored for the development of antiviral agents , with some derivatives showing activity against viruses such as HIV and hepatitis C. nih.gov

The therapeutic potential of imidazo[1,5-c]pyrimidines also extends to neurological disorders . Certain derivatives have been developed as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptors associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov This selectivity offers the potential for treating conditions like epilepsy with a reduced side-effect profile compared to non-selective AMPA receptor antagonists. nih.gov

Below is a table summarizing the therapeutic potential of various this compound derivatives:

Therapeutic AreaSpecific Target/ApplicationKey Findings
Oncology B-Raf kinase inhibitionPotent antiproliferative activity in cancer cell lines. nih.gov
Covalent inhibitorsPotential for developing targeted and irreversible cancer therapies. rsc.org
Infectious Diseases AntibacterialActivity against both Gram-positive and Gram-negative bacteria. ekb.egjst.go.jp
AntifungalInhibition of ergosterol biosynthesis pathway. nih.gov
Antiviral (e.g., HIV, Hepatitis C)Broad-spectrum antiviral potential. nih.govmdpi.com
Neurological Disorders AMPAR/TARP γ-8 negative modulatorsSelective modulation with potential for seizure protection. nih.gov
Anxiolytic and anticonvulsantInteraction with GABA-A receptors. nih.gov
Inflammatory Diseases Lp-PLA2 inhibitionPotential treatment for inflammation-associated diseases like atherosclerosis. acs.org

Exploration of New Pharmacological Targets

The structural versatility of the this compound scaffold makes it an attractive platform for exploring novel pharmacological targets. Researchers are actively investigating the interaction of these compounds with a wide array of biological macromolecules to uncover new therapeutic opportunities.

One of the key areas of exploration is the inhibition of protein kinases . Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. researchgate.net this compound derivatives have been designed and synthesized as inhibitors of various kinases, including FMS-like tyrosine kinase 3 (FLT3), which is a target in acute myeloid leukemia (AML). nih.gov

Another important target is dihydroorotate dehydrogenase (DHODH) , an enzyme essential for pyrimidine (B1678525) biosynthesis in host cells, which is exploited by various RNA viruses for their replication. mdpi.com Inhibition of DHODH presents a promising broad-spectrum antiviral strategy, and this compound-based compounds have been identified as potential inhibitors of this enzyme. mdpi.com

The GABA-A receptor , a key player in the central nervous system, has also been a focus of investigation. Phenylimidazo[1,2-c]pyrimidine derivatives, which share a similar core structure, have shown selective affinity for the α2 and α3 subunits of the GABA-A receptor, suggesting their potential use in treating anxiety, convulsions, and other neurological conditions. nih.gov

Furthermore, enzymes such as lipoprotein-associated phospholipase A2 (Lp-PLA2) , which are involved in inflammatory processes, have been identified as targets for this compound-based inhibitors. acs.org The development of potent and orally bioavailable Lp-PLA2 inhibitors from this scaffold could lead to new treatments for diseases like atherosclerosis. acs.org

The following table highlights some of the novel pharmacological targets being explored for this compound derivatives:

Pharmacological TargetTherapeutic Relevance
Protein Kinases (e.g., FLT3, B-Raf)Cancer, Inflammatory Diseases nih.govnih.gov
Dihydroorotate Dehydrogenase (DHODH)Viral Infections mdpi.com
GABA-A Receptor Subunits (α2, α3)Anxiety, Epilepsy, Neurological Disorders nih.gov
Lipoprotein-associated Phospholipase A2 (Lp-PLA2)Atherosclerosis, Inflammatory Diseases acs.org
Aldehyde Oxidase (AO)Drug Metabolism and Efficacy researchgate.net

Advanced Synthetic Methodologies for Diversified Imidazopyrimidine Libraries

The exploration of the full therapeutic potential of the this compound scaffold hinges on the ability to generate diverse libraries of compounds for screening. To this end, chemists have been developing advanced synthetic methodologies that are efficient, versatile, and amenable to high-throughput synthesis.

Traditional synthetic routes often involve the reaction of 2-aminopyrimidine (B69317) with α-haloketones. nih.gov However, modern approaches have focused on improving efficiency and expanding the accessible chemical space. Multicomponent reactions (MCRs) have emerged as a powerful tool, allowing for the one-pot synthesis of complex this compound derivatives from simple starting materials. uees.edu.ec This approach offers significant advantages in terms of atom economy and operational simplicity.

Microwave-assisted synthesis has also been widely adopted to accelerate reaction times and improve yields. bio-conferences.orgmdpi.com The use of microwave irradiation can facilitate reactions that are sluggish under conventional heating, enabling the rapid generation of compound libraries.

Furthermore, the development of novel catalytic systems has been instrumental in advancing the synthesis of imidazo[1,5-c]pyrimidines. For instance, the use of gold nanoparticles as a catalyst has been reported for the efficient and environmentally friendly synthesis of 2-aryl-imidazo[1,2-a]pyrimidines, a related scaffold. mdpi.com Such green chemistry approaches are becoming increasingly important in drug discovery.

The functionalization of the this compound core at various positions is crucial for optimizing pharmacological activity. Synthetic strategies have been developed to introduce a wide range of substituents, enabling detailed structure-activity relationship (SAR) studies. uees.edu.ec These methodologies facilitate the creation of libraries with diverse physicochemical properties, increasing the probability of identifying lead compounds with desirable therapeutic profiles.

Integration of Cheminformatics and Artificial Intelligence in Drug Discovery for Imidazopyrimidines

The fields of cheminformatics and artificial intelligence (AI) are revolutionizing the drug discovery process, and their application to imidazo[1,5-c]pyrimidines is no exception. These computational tools are being employed to accelerate the identification and optimization of novel drug candidates.

Machine learning (ML) models are being developed to predict the biological activity of this compound derivatives. nih.gov By training algorithms on large datasets of known compounds and their activities, it is possible to build predictive models that can screen virtual libraries of novel compounds and prioritize those with the highest probability of being active. jocpr.com This in silico screening significantly reduces the time and cost associated with experimental high-throughput screening.

Computational modeling and molecular docking studies are used to understand the binding interactions between this compound derivatives and their biological targets at the molecular level. nih.gov These insights are invaluable for rational drug design, allowing chemists to design new compounds with improved potency and selectivity. For example, docking studies have been used to elucidate the binding modes of this compound-based inhibitors with targets like the SARS-CoV-2 spike protein and human ACE2. nih.gov

Cheminformatics platforms play a crucial role in managing and analyzing the vast amounts of data generated in drug discovery programs. nih.gov These platforms facilitate the design-make-test-analyze (DMTA) cycle by providing tools for virtual library design, reaction planning, and data visualization. nih.gov The integration of AI and cheminformatics enables a more data-driven and efficient approach to lead generation and optimization. youtube.com As these technologies continue to advance, they are expected to play an increasingly important role in unlocking the full therapeutic potential of the this compound scaffold.

Q & A

Q. Advanced

  • Molecular dynamics simulations model transition states and reaction pathways.
  • DFT calculations predict electronic properties (HOMO/LUMO) and regioselectivity.
  • QSAR models correlate structural features with biological activity, guiding derivative design .

How should researchers assess the stability of this compound derivatives under storage?

Basic
Conduct accelerated stability studies:

  • Store samples at -20°C under inert atmosphere to prevent hydrolysis/oxidation.
  • Monitor degradation via HPLC/LC-MS at intervals (e.g., 0, 3, 6 months).
  • Use thermal gravimetric analysis (TGA) to determine decomposition thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.